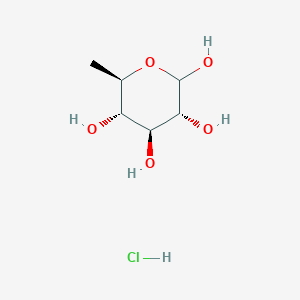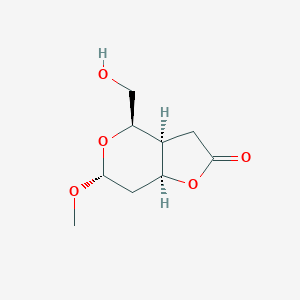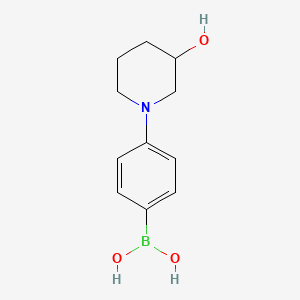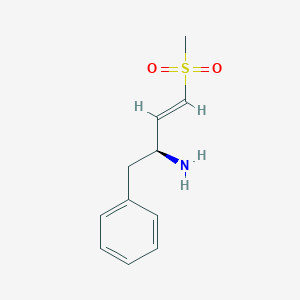
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is an organic compound that features a methylsulfonyl group attached to a phenylbutenamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenylbutenamine derivative.
Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. Common reagents for this step include methylsulfonyl chloride (CH3SO2Cl) and a base such as triethylamine (Et3N).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylbutenamine backbone may also interact with receptors or other biomolecules, influencing cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylsulfonylmethane (MSM): A related compound with similar sulfonyl functionality but different biological and chemical properties.
Ethylsulfonyl derivatives: Compounds with ethylsulfonyl groups that exhibit different reactivity and biological activities compared to methylsulfonyl derivatives.
Uniqueness
(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. The presence of both the methylsulfonyl group and the phenylbutenamine backbone allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
(E,2S)-4-methylsulfonyl-1-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)8-7-11(12)9-10-5-3-2-4-6-10/h2-8,11H,9,12H2,1H3/b8-7+/t11-/m1/s1 |
Clé InChI |
LVONRWXWERQRFJ-WSKFYRRCSA-N |
SMILES isomérique |
CS(=O)(=O)/C=C/[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CS(=O)(=O)C=CC(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




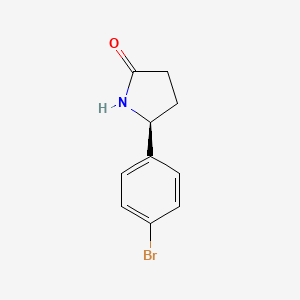
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

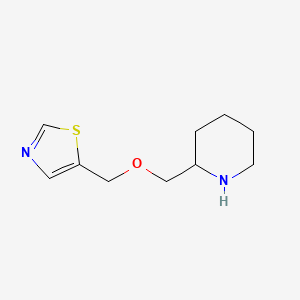
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
